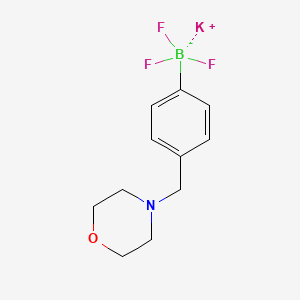

Potassium 4-((morpholino)methyl) phenyltrifluoroborate

Description

Potassium 4-((morpholino)methyl) phenyltrifluoroborate (CAS: 1190095-06-7) is an organotrifluoroborate salt characterized by a morpholino-methyl substituent on the phenyl ring. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous conditions . The morpholino group (a six-membered ring containing two oxygen atoms) enhances solubility in polar solvents and modulates electronic properties, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

potassium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJBOGELSTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190095-06-7 | |

| Record name | Potassium 4-((morpholino)methyl) phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium 4-((morpholino)methyl)phenyltrifluoroborate (CAS No. 1190095-06-7) is a compound that has gained attention in chemical synthesis and medicinal chemistry due to its unique properties. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14BF3KNO

- Molar Mass : 283.14 g/mol

- Storage Conditions : Recommended storage at 2-8°C under inert atmosphere.

- Sensitivity : Classified as an irritant.

Potassium 4-((morpholino)methyl)phenyltrifluoroborate functions primarily as a nucleophilic boron reagent. Its trifluoroborate moiety allows for participation in various reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals .

- Reductive Amination : It can serve as a precursor for amine synthesis through reductive amination processes, which involve the reaction of aldehydes or ketones with amines facilitated by reducing agents .

Biological Activity

The biological activity of this compound is largely inferred from its structural analogs and the behavior of organotrifluoroborates in biological systems. Key areas of interest include:

- Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Certain organoboron compounds have shown promise in reducing inflammation, potentially through modulation of inflammatory cytokines .

- Potential Anticancer Properties : Research indicates that compounds similar to potassium 4-((morpholino)methyl)phenyltrifluoroborate may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Table 1: Summary of Biological Studies Involving Organotrifluoroborates

Notable Research Outcomes

- A study highlighted the use of potassium organotrifluoroborates in synthesizing biologically active compounds, indicating their utility in drug discovery .

- Another investigation reported the successful application of these compounds in the development of new antimicrobial agents, showcasing their potential to combat resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Electron-Withdrawing Groups: The morpholino-methyl group donates electron density via its oxygen atoms, activating the phenyl ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloro in di-chloro analogs), which reduce reactivity in cross-coupling reactions .

- Steric Effects: The morpholino group’s bulkiness is intermediate between smaller substituents (e.g., methyl) and larger groups (e.g., benzylaminocarbonyl). For example, Potassium 3-((pyrrolidin-1-yl)methyl)phenyltrifluoroborate exhibits lower coupling efficiency in Pd-catalyzed reactions due to steric hindrance .

- Catalyst Compatibility: Piperazinyl and morpholino substituents enhance interactions with transition metals like palladium, improving yields in Suzuki-Miyaura couplings compared to unsubstituted analogs .

Solubility and Stability

- Polar Solubility: Morpholino and hydroxyethyl substituents increase water solubility, enabling reactions in aqueous media. For instance, Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is soluble in methanol/water mixtures, whereas unsubstituted analogs require organic solvents .

- Stability: Amide-containing analogs (e.g., benzylaminocarbonyl) exhibit superior shelf stability but require anhydrous conditions due to hydrolysis susceptibility .

Preparation Methods

General Synthetic Strategy

The synthesis of potassium 4-((morpholino)methyl) phenyltrifluoroborate typically follows a multi-step process:

Step 1: Functionalization of the Aryl Halide

The starting material is usually a 4-(morpholinomethyl)phenyl halide (commonly bromide or chloride). This substrate contains the morpholino substituent attached to the phenyl ring via a methylene linker.Step 2: Catalytic Borylation

The aryl halide undergoes borylation using diboron reagents such as bis(pinacolato)diboron or tetrahydroxydiboron. This reaction is catalyzed by transition metals, most commonly nickel or palladium complexes, in the presence of suitable ligands and bases.Step 3: Conversion to Potassium Trifluoroborate Salt

The boronic ester intermediate is then converted into the corresponding potassium trifluoroborate salt by treatment with potassium fluoride or related fluorinating agents. This step stabilizes the boron moiety and enhances the compound’s utility in cross-coupling reactions.

Detailed Preparation Procedure

A representative preparation method, adapted from recent literature and industrial protocols, is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(Morpholinomethyl)phenyl bromide or chloride | Starting aryl halide with morpholino substituent |

| 2 | Diboron reagent (e.g., bis(pinacolato)diboron or (HO)2B−B(OH)2), NiCl2(dppp) catalyst (1 mol %), PPh3 ligand (2 mol %), base (e.g., DIPEA), solvent (EtOH or THF), 80 °C, 18 h | Nickel-catalyzed borylation to form boronic ester intermediate |

| 3 | Potassium fluoride (KF) or related fluorinating agent, solvent (e.g., acetone, Et2O), room temperature | Conversion of boronic ester to potassium trifluoroborate salt |

| 4 | Filtration and washing with ether | Isolation and purification of the final product |

This procedure yields this compound as a solid after precipitation and washing steps.

Catalysts and Reaction Conditions

Catalysts: Nickel complexes such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) are preferred for their efficiency and cost-effectiveness. Palladium catalysts can also be used but are less common due to cost considerations.

Bases: Organic bases like DIPEA (N,N-diisopropylethylamine) facilitate the borylation by deprotonating intermediates and stabilizing the catalyst.

Solvents: Ethanol and tetrahydrofuran (THF) are commonly employed solvents, providing good solubility for reagents and catalysts.

Temperature and Time: Typical reaction conditions involve heating at 80 °C for approximately 18 hours to ensure complete conversion.

Research Findings and Optimization

The borylation step is sensitive to the choice of ligand and base; phosphine ligands such as PPh3 enhance catalyst stability and activity.

The use of bis(pinacolato)diboron or tetrahydroxydiboron provides good yields of boronic ester intermediates, which are efficiently converted to trifluoroborate salts.

The trifluoroborate salt formation is favored by the addition of potassium fluoride in polar solvents, followed by precipitation in diethyl ether to isolate the pure product.

Reaction monitoring by HPLC and NMR confirms high purity and yield of the final potassium trifluoroborate compound.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-(Morpholinomethyl)phenyl bromide or chloride |

| Catalyst | NiCl2(dppp) (1 mol %) |

| Ligand | Triphenylphosphine (PPh3, 2 mol %) |

| Boron Reagent | Bis(pinacolato)diboron or (HO)2B−B(OH)2 |

| Base | DIPEA (3 equiv) |

| Solvent | Ethanol or THF |

| Temperature | 80 °C |

| Reaction Time | 18 hours |

| Fluorinating Agent | Potassium fluoride (KF) |

| Isolation | Precipitation with diethyl ether, filtration, washing |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing morpholino groups into aryltrifluoroborate scaffolds?

- Methodological Answer : Reductive amination is a common approach. For example, potassium formylaryltrifluoroborates can react with morpholine in the presence of pyridine borane and KHF₂ in methanol, followed by extraction and precipitation . This method avoids harsh conditions, preserving the trifluoroborate moiety. Alternative routes may involve coupling pre-functionalized morpholino intermediates via Suzuki-Miyaura reactions using Pd(OAc)₂ and DavePhos as ligands .

Q. How can researchers ensure purity and stability of potassium aryltrifluoroborates during storage?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 0–6°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture and oxidizers. Purity can be maintained via recrystallization from acetone/ether mixtures or chromatography on silica gel with 10% MeOH/acetone . Stability tests under varying pH and temperature conditions are recommended .

Q. What analytical techniques are critical for characterizing potassium 4-((morpholino)methyl) phenyltrifluoroborate?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) to confirm structure and boron coordination. For example, ¹¹B NMR typically shows a peak near δ 3.95 ppm for trifluoroborates, while ¹⁹F NMR exhibits signals around δ −142 ppm . HRMS (ESI) validates molecular ions (e.g., [M−K]⁺). IR spectroscopy can detect morpholino C-N stretches (~2975 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the morpholino group influence cross-coupling efficiency in palladium-catalyzed reactions?

- Methodological Answer : The morpholino group’s bulk may reduce coupling yields due to steric clashes with catalytic sites. Optimize using bulky ligands (e.g., DavePhos) and elevated temperatures (75°C) to enhance turnover. For example, ligandless conditions with Pd(OAc)₂ (3 mol%) and K₂CO₃ in methanol achieved 82% yield in a biphenyl synthesis, despite steric challenges . Screen alternative catalysts (e.g., Ru-phosphine complexes) for site-selective arylations .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this compound?

- Methodological Answer : Additives like KF (3 equiv) suppress protodeboronation by stabilizing the borate intermediate. For oxidation reactions, Oxone® in aqueous acetone rapidly converts trifluoroborates to phenols (97% yield in 2 minutes), minimizing side pathways . Pre-complexation with Lewis acids (e.g., ZnCl₂) can also enhance electrophilic reactivity .

Q. How do electronic effects of the morpholino substituent impact orthogonal reactivity in multi-step syntheses?

- Methodological Answer : The morpholino group’s electron-donating nature activates the aryl ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. In hydroboration-cross-coupling sequences, prioritize sequential reactions: first couple at the trifluoroborate site using 9-BBN, then functionalize the morpholino moiety . Computational modeling (DFT) aids in predicting regioselectivity .

Data Contradiction Analysis

Q. Why do cross-coupling yields vary significantly between electron-rich and electron-deficient aryltrifluoroborates?

- Key Findings : Electron-donating groups (e.g., morpholino) on the aryltrifluoroborate enhance oxidative addition to Pd⁰ but may hinder transmetallation. For example, 4-F-substituted phenyltrifluoroborates gave only 37% yield due to reduced electron density, whereas methoxy derivatives achieved >75% . Optimize by balancing electronic effects (e.g., using mixed ligand systems) or adjusting base strength (K₂CO₃ vs. Cs₂CO₃) .

Safety and Handling

Q. What precautions are essential when handling potassium aryltrifluoroborates in aqueous or oxidative conditions?

- Methodological Answer : Avoid prolonged skin/eye contact (risk of severe irritation; GHS Category 1). Use PPE (nitrile gloves, goggles) and work in a fume hood. Under oxidative conditions (e.g., Oxone®), monitor for exothermic reactions and potential HF release . Neutralize waste with CaCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.